

# Isoatriplicolide Tiglate (C20H22O6): A Technical Guide on its Anticancer Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Isoatriplicolide tiglate, a sesquiterpene lactone with the molecular formula C20H22O6, has emerged as a compound of significant interest in oncological research. Isolated from Paulownia tomentosa (previously misidentified as Paulownia coreana), this natural product exhibits potent antiproliferative and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on Isoatriplicolide tiglate, focusing on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

# **Physicochemical Properties**



Property	Value	Reference
Molecular Formula	C20H22O6	INVALID-LINK
Molecular Weight	374.39 g/mol	INVALID-LINK
IUPAC Name	[(1R,4S,7R,8R,11S)-1,8-dihydroxy-4,11-dimethyl-14-methylidene-3,6-dioxatetracyclo[8.3.1.0 <sup>2</sup> , <sup>7</sup> .0 <sup>11</sup> , <sup>13</sup> ] tetradecan-5-on-8-yl] (E)-2-methylbut-2-enoate	INVALID-LINK
Canonical SMILES	CC1=C[C@H]2INVALID- LINKOC(=O)C(=C(C)C)C	INVALID-LINK

# **Biological Activity and Mechanism of Action**

**Isoatriplicolide tiglate**, hereafter referred to as PCAC as designated in key literature, demonstrates a dual mechanism of action dependent on its concentration. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis in cancer cells. This dose-dependent differential effect makes it a fascinating subject for further investigation in cancer therapy.

# **Antiproliferative Activity**

PCAC has been shown to inhibit the proliferation of a panel of human breast and cervical cancer cell lines. While specific IC50 values are not extensively reported in the primary literature, the compound demonstrates significant growth inhibition at concentrations as low as 10 µg/mL.[1][2]

Table of Antiproliferative Activity:



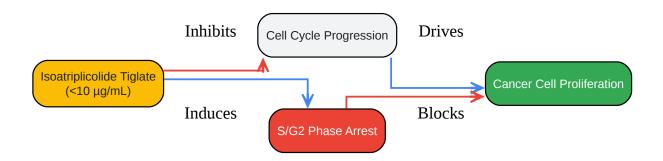
Cell Line	Cancer Type	Observed Effect at 10 μg/mL
MDA-MB-231	Breast Cancer	Significant inhibition of proliferation
MCF-7	Breast Cancer	Significant inhibition of proliferation
HS578T	Breast Cancer	Significant inhibition of proliferation
T47D	Breast Cancer	Significant inhibition of proliferation
HeLa	Cervical Cancer	Significant inhibition of proliferation
SiHa	Cervical Cancer	Significant inhibition of proliferation
C33A	Cervical Cancer	Significant inhibition of proliferation

## **Induction of Cell Cycle Arrest**

At concentrations below 10  $\mu$ g/mL, PCAC induces a robust cell cycle arrest at the S and G2/M phases in MDA-MB-231 breast cancer cells.[1] This disruption of the normal cell cycle progression is a key component of its cytostatic effect. The precise molecular mechanism underlying this cell cycle arrest is an area of active investigation, with a focus on the modulation of key cell cycle regulatory proteins.

Logical Flow of PCAC-Induced Cell Cycle Arrest:





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Caption: PCAC at low concentrations inhibits cell cycle progression, leading to S/G2 phase arrest and subsequent blockage of cancer cell proliferation.

## **Induction of Apoptosis**

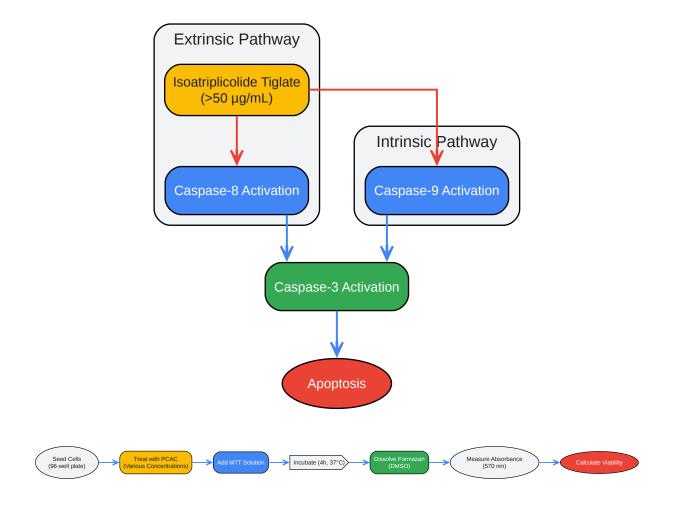
At concentrations exceeding 50  $\mu$ g/mL, the primary mechanism of PCAC-induced cell death shifts to apoptosis.[1][2] This programmed cell death is caspase-dependent and involves the activation of both the extrinsic and intrinsic apoptotic pathways.

The apoptotic cascade initiated by PCAC is characterized by the following key events:

- Activation of Initiator Caspases: PCAC treatment leads to the cleavage and activation of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).
- Activation of Executioner Caspase: The activation of initiator caspases converges on the cleavage and activation of caspase-3, the primary executioner caspase.
- Modulation of Bcl-2 Family Proteins: The involvement of the intrinsic pathway suggests that PCAC likely influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Signaling Pathway of PCAC-Induced Apoptosis:





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#### References

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